

# Application Note: Quantitative Analysis of Ademetionine in Human Plasma using LC-MS/MS

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Compound of Interest		
Compound Name:	Ademetionine butanedisulfonate	
Cat. No.:	B12373038	Get Quote

### Introduction

Ademetionine, also known as S-adenosylmethionine (SAMe), is a naturally occurring compound present in all human cells and is a critical molecule in cellular metabolism. It serves as the primary methyl group donor in a variety of vital biochemical reactions, influencing the synthesis and regulation of hormones, neurotransmitters, nucleic acids, and phospholipids. **Ademetionine butanedisulfonate** is a stable salt form of ademetionine used in dietary supplements and pharmaceuticals for conditions such as depression, osteoarthritis, and liver disease.

Monitoring the concentration of ademetionine in plasma is essential for pharmacokinetic studies, therapeutic drug monitoring, and understanding its role in various physiological and pathological states. This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of ademetionine in human plasma. The protocol is designed for researchers, scientists, and drug development professionals requiring a reliable bioanalytical workflow.

# Experimental Protocols Materials and Reagents

Ademetionine Butanedisulfonate Reference Standard



- Ademetionine-d3 (<sup>2</sup>H₃-SAM) Internal Standard (IS)
- Formic Acid, LC-MS Grade
- Acetonitrile, LC-MS Grade
- Methanol, LC-MS Grade
- Water, LC-MS Grade
- Human Plasma (K<sub>2</sub>EDTA)

## **Sample Preparation**

The sample preparation procedure involves a straightforward protein precipitation step.

- Thawing: Thaw plasma samples and quality controls (QCs) on ice.
- Aliquoting: Aliquot 20 μL of plasma sample, calibration standard, or QC into a 1.5 mL microcentrifuge tube.
- Protein Precipitation: Add 180 μL of the internal standard working solution (Ademetionine-d3 in 0.1% formic acid in acetonitrile) to each tube.
- Vortexing: Vortex mix each tube for 30 seconds to ensure complete protein precipitation.
- Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
- Transfer: Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.

## **LC-MS/MS Instrumentation and Conditions**

The analysis is performed using a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.

Table 1: Liquid Chromatography Parameters



Parameter	Value
Column	C18 Column (e.g., 2.1 x 100 mm, 1.8 μm)
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Flow Rate	0.4 mL/min
Injection Volume	5 μL
Column Temperature	40°C
Gradient Elution	See Table 2

Table 2: Gradient Elution Program

Time (min)	% Mobile Phase B
0.0	2
1.0	2
3.0	95
4.0	95
4.1	2
5.0	2

Table 3: Mass Spectrometry Parameters



Parameter	Value
Ionization Mode	Electrospray Ionization (ESI), Positive
Ion Spray Voltage	+5000 V
Source Temperature	550°C
Collision Gas	Nitrogen
MRM Transitions	See Table 4

Table 4: Multiple Reaction Monitoring (MRM) Transitions

Compound	Precursor lon (m/z)	Product Ion (m/z)	Dwell Time (ms)	Collision Energy (eV)
Ademetionine	399.1	250.1	150	25
Ademetionine-d3 (IS)	402.1	250.1	150	25

# **Data Presentation**

The method was validated according to established bioanalytical method validation guidelines. [1] A summary of the quantitative performance is presented below.

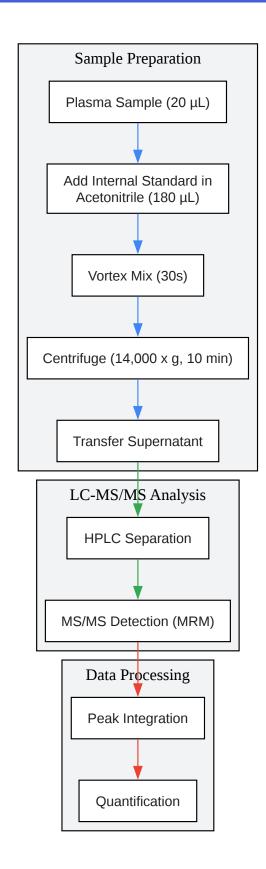
Table 5: Summary of Bioanalytical Method Validation Data



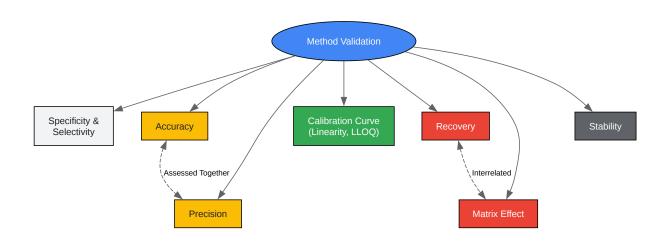
Parameter	Result	
Linearity Range	10 - 2500 nmol/L	
Correlation Coefficient (r²)	> 0.995	
Lower Limit of Quantification (LLOQ)	10 nmol/L	
Intra-day Precision (%CV)	≤ 9.1%	
Inter-day Precision (%CV)	≤ 9.8%	
Intra-day Accuracy (% Bias)	-3.3% to 3.9%	
Inter-day Accuracy (% Bias)	-2.1% to 2.1%	
Mean Recovery	> 90%	
Matrix Effect (%CV)	< 10%	
Bench-top Stability (24h at RT)	Within ±15% of nominal concentration[1]	

# **Visualizations**









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## References

- 1. Development and validation of an LC-MS/MS assay for the quantification of the transmethylation pathway intermediates S-adenosylmethionine and S-adenosylhomocysteine in human plasma PMC [pmc.ncbi.nlm.nih.gov]
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